Cas no 2138364-53-9 (7-amino-2-ethoxy-6-methyl-1,2,4triazolo1,5-apyrimidin-5-ol)
7-amino-2-ethoxy-6-methyl-1,2,4triazolo1,5-apyrimidin-5-ol Chemical and Physical Properties
Names and Identifiers
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- 7-amino-2-ethoxy-6-methyl-1,2,4triazolo1,5-apyrimidin-5-ol
- EN300-1129799
- 2138364-53-9
- 7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol
-
- Inchi: 1S/C8H11N5O2/c1-3-15-8-11-7-10-6(14)4(2)5(9)13(7)12-8/h3,9H2,1-2H3,(H,10,11,12,14)
- InChI Key: SUZIMDHVGSHRTM-UHFFFAOYSA-N
- SMILES: O(CC)C1N=C2NC(C(C)=C(N)N2N=1)=O
Computed Properties
- Exact Mass: 209.09127461g/mol
- Monoisotopic Mass: 209.09127461g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 95.1Ų
7-amino-2-ethoxy-6-methyl-1,2,4triazolo1,5-apyrimidin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129799-0.05g |
7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138364-53-9 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1129799-0.1g |
7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138364-53-9 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1129799-0.25g |
7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138364-53-9 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1129799-0.5g |
7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138364-53-9 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1129799-1.0g |
7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138364-53-9 | 1g |
$1057.0 | 2023-06-09 | ||
| Enamine | EN300-1129799-2.5g |
7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138364-53-9 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1129799-5.0g |
7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138364-53-9 | 5g |
$3065.0 | 2023-06-09 | ||
| Enamine | EN300-1129799-10.0g |
7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138364-53-9 | 10g |
$4545.0 | 2023-06-09 | ||
| Enamine | EN300-1129799-1g |
7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138364-53-9 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1129799-5g |
7-amino-2-ethoxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138364-53-9 | 95% | 5g |
$2443.0 | 2023-10-26 |
7-amino-2-ethoxy-6-methyl-1,2,4triazolo1,5-apyrimidin-5-ol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 7-amino-2-ethoxy-6-methyl-1,2,4triazolo1,5-apyrimidin-5-ol
Recent Advances in the Study of 7-amino-2-ethoxy-6-methyl-1,2,4-triazolo[1,5-a]pyrimidin-5-ol (CAS: 2138364-53-9)
The compound 7-amino-2-ethoxy-6-methyl-1,2,4-triazolo[1,5-a]pyrimidin-5-ol (CAS: 2138364-53-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its triazolopyrimidine core, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its biological activities.
One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 7-amino-2-ethoxy-6-methyl-1,2,4-triazolo[1,5-a]pyrimidin-5-ol exhibits selective inhibition against specific kinase targets, with notable efficacy in suppressing tumor cell proliferation. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.
In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's antimicrobial activity. Structural modifications of the triazolopyrimidine scaffold have been explored to enhance its efficacy against resistant bacterial strains. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 7-amino-2-ethoxy-6-methyl-1,2,4-triazolo[1,5-a]pyrimidin-5-ol exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern. The study also provided insights into the structure-activity relationship (SAR) of these derivatives, paving the way for further optimization.
The synthetic routes for 7-amino-2-ethoxy-6-methyl-1,2,4-triazolo[1,5-a]pyrimidin-5-ol have also been a focus of recent research. Traditional synthetic methods often involve multi-step processes with low yields, but advancements in green chemistry and catalytic techniques have enabled more efficient and scalable production. A 2022 study in Organic Process Research & Development described a novel one-pot synthesis approach that significantly improved yield and reduced environmental impact. This methodological innovation is expected to facilitate larger-scale production for preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of 7-amino-2-ethoxy-6-methyl-1,2,4-triazolo[1,5-a]pyrimidin-5-ol. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's unique structural features and versatile biological activities make it a compelling candidate for continued investigation. Future research directions may include the development of prodrug formulations, combination therapies, and targeted delivery systems to enhance its therapeutic potential.
In conclusion, 7-amino-2-ethoxy-6-methyl-1,2,4-triazolo[1,5-a]pyrimidin-5-ol (CAS: 2138364-53-9) represents a promising scaffold in chemical biology and drug discovery. Its dual functionality as a kinase inhibitor and antimicrobial agent, coupled with recent advancements in synthetic methodologies, underscores its potential for diverse therapeutic applications. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological properties, ultimately contributing to the development of novel treatments for unmet medical needs.
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